Cas no 2171732-26-4 (2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid)

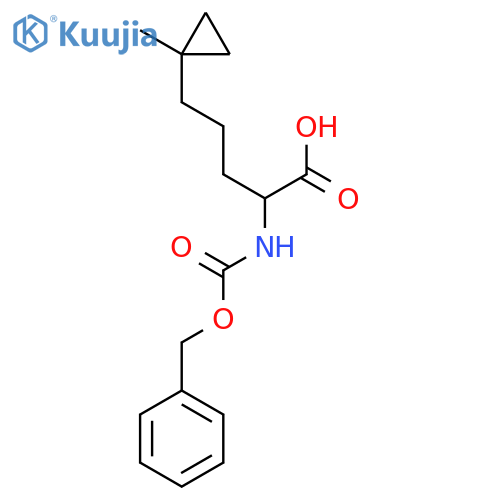

2171732-26-4 structure

商品名:2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid

2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid

- 2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid

- EN300-1297527

- 2171732-26-4

-

- インチ: 1S/C17H23NO4/c1-17(10-11-17)9-5-8-14(15(19)20)18-16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,21)(H,19,20)

- InChIKey: UBDVUXAJEDUUNG-UHFFFAOYSA-N

- ほほえんだ: OC(C(CCCC1(C)CC1)NC(=O)OCC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 305.16270821g/mol

- どういたいしつりょう: 305.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 9

- 複雑さ: 386

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 75.6Ų

2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1297527-500mg |

2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |

2171732-26-4 | 500mg |

$946.0 | 2023-09-30 | ||

| Enamine | EN300-1297527-10000mg |

2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |

2171732-26-4 | 10000mg |

$4236.0 | 2023-09-30 | ||

| Enamine | EN300-1297527-50mg |

2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |

2171732-26-4 | 50mg |

$827.0 | 2023-09-30 | ||

| Enamine | EN300-1297527-0.5g |

2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |

2171732-26-4 | 0.5g |

$1097.0 | 2023-06-06 | ||

| Enamine | EN300-1297527-5.0g |

2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |

2171732-26-4 | 5g |

$3313.0 | 2023-06-06 | ||

| Enamine | EN300-1297527-250mg |

2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |

2171732-26-4 | 250mg |

$906.0 | 2023-09-30 | ||

| Enamine | EN300-1297527-5000mg |

2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |

2171732-26-4 | 5000mg |

$2858.0 | 2023-09-30 | ||

| Enamine | EN300-1297527-0.05g |

2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |

2171732-26-4 | 0.05g |

$959.0 | 2023-06-06 | ||

| Enamine | EN300-1297527-0.25g |

2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |

2171732-26-4 | 0.25g |

$1051.0 | 2023-06-06 | ||

| Enamine | EN300-1297527-2.5g |

2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |

2171732-26-4 | 2.5g |

$2240.0 | 2023-06-06 |

2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

2171732-26-4 (2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid) 関連製品

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量